1-(3-Nitrophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea;hydrochloride
Description
N-(3-nitrophenyl)-N’-[4-(1-piperidinylmethyl)phenyl]thiourea hydrochloride is a synthetic organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a nitrophenyl group, a piperidinylmethyl group, and a phenyl group attached to a thiourea moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S.ClH/c24-23(25)18-6-4-5-17(13-18)21-19(26)20-16-9-7-15(8-10-16)14-22-11-2-1-3-12-22;/h4-10,13H,1-3,11-12,14H2,(H2,20,21,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUZMHJBPUBHHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=S)NC3=CC(=CC=C3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-N’-[4-(1-piperidinylmethyl)phenyl]thiourea hydrochloride typically involves the reaction of 3-nitroaniline with 4-(1-piperidinylmethyl)phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Types of Reactions:
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products:
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-(3-nitrophenyl)-N’-[4-(1-piperidinylmethyl)phenyl]thiourea hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including its role as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-N’-[4-(1-piperidinylmethyl)phenyl]thiourea hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl and piperidinylmethyl groups play a crucial role in the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-(3-nitrophenyl)-N’-phenylthiourea
- N-(4-nitrophenyl)-N’-[4-(1-piperidinylmethyl)phenyl]thiourea
- N-(3-nitrophenyl)-N’-[4-(methyl)phenyl]thiourea
Comparison: N-(3-nitrophenyl)-N’-[4-(1-piperidinylmethyl)phenyl]thiourea hydrochloride is unique due to the presence of both the nitrophenyl and piperidinylmethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for specific research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
